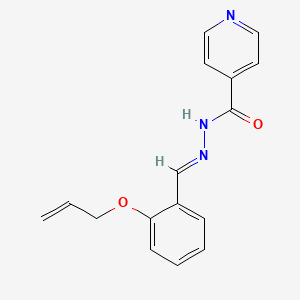
N'-(2-(Allyloxy)benzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C16H15N3O2. It is a hydrazone derivative, characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further linked to an isonicotinohydrazide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and isonicotinohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N’-(2-(Benzyloxy)benzylidene)isonicotinohydrazide: This compound has a benzyloxy group instead of an allyloxy group.
N’-(2-(Allyloxy)benzylidene)octadecanohydrazide: This compound has a longer alkyl chain compared to isonicotinohydrazide.
Uniqueness
N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide is unique due to its specific structural features, such as the allyloxy group and the isonicotinohydrazide moiety.
Properties
CAS No. |
303087-27-6 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-11-21-15-6-4-3-5-14(15)12-18-19-16(20)13-7-9-17-10-8-13/h2-10,12H,1,11H2,(H,19,20)/b18-12+ |
InChI Key |
FEYXJSPQIGZZMK-LDADJPATSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















